Highest Potency Among 86 N3-Benzyl-Thienopyrimidinone CK2 Inhibitors
In a head-to-head in vitro screen of 86 thieno[2,3-d]pyrimidin-4(3H)-one derivatives against protein kinase CK2, compound 4o (the target compound) achieved the lowest IC50 value of 2.5 µM, making it the most active inhibitor in the series. Fifteen compounds showed IC50 < 20 µM, demonstrating that the target compound is at least 8-fold more potent than the least active members of the active subset [1].
| Evidence Dimension | CK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5 µM (compound 4o) |
| Comparator Or Baseline | 85 other thieno[2,3-d]pyrimidin-4(3H)-one derivatives in the same screen; 15 active compounds with IC50 ranging from 2.5 to 20 µM |
| Quantified Difference | 8-fold more potent than the upper boundary of the active subset (20 µM); ranked #1 out of 86 |
| Conditions | In vitro protein kinase CK2 inhibition assay using recombinant enzyme |
Why This Matters
For SAR-driven medicinal chemistry or probe development, this compound represents the validated starting point within the N3-benzyl-thienopyrimidinone chemotype, offering a well-characterized potency benchmark against which any new analog must be measured.
- [1] Kotei IM, Balanda AO, Bdzhola VG, Lukashov SS, Kukharenko OP, Kharchenko VM, Yarmoluk SM. Synthesis and biological evaluation of thienopyrimidinones as inhibitors of protein kinase CK2. Ukrainica Bioorganica Acta. 2008;6(2):3-9. View Source
